5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione
Description
5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a bromo group at position 5, a methyl group at position 3, and a phenoxy substituent at position 4. Pyrimidine-diones are heterocyclic compounds with diverse applications in pharmaceuticals and agrochemicals due to their structural versatility and reactivity. The bromo and phenoxy groups in this compound likely influence its electronic properties, solubility, and biological interactions, making it a candidate for further pharmacological exploration .
Properties
CAS No. |
81077-93-2 |
|---|---|
Molecular Formula |
C11H9BrN2O3 |
Molecular Weight |
297.10 g/mol |
IUPAC Name |
5-bromo-3-methyl-6-phenoxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9BrN2O3/c1-14-10(15)8(12)9(13-11(14)16)17-7-5-3-2-4-6-7/h2-6H,1H3,(H,13,16) |
InChI Key |
YOMDMTPNANWYGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)OC2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Thymine Derivatives
A common approach to introduce the bromine atom at the 5-position involves the reaction of thymine with phosphorus oxybromide (POBr3) in an organic solvent such as acetonitrile. The reaction is typically carried out at low temperature (0 °C) initially, then warmed to 80 °C and maintained for several days (e.g., 3 days) to ensure complete bromination. Potassium carbonate is added to neutralize the reaction mixture, followed by extraction and purification steps.
| Parameter | Details |
|---|---|
| Starting material | Thymine (5-methylpyrimidine-2,4-dione) |
| Brominating agent | Phosphorus oxybromide (POBr3) |
| Solvent | Acetonitrile (CH3CN) |
| Temperature | 0 °C to 80 °C |
| Reaction time | 3 days |
| Work-up | Neutralization with K2CO3, extraction with CH2Cl2, drying, chromatography |
| Yield | Up to 96% |
This step yields 4,5-dibromo-5-methylpyrimidine intermediates, which are crucial for further functionalization.
The phenoxy group introduction at the 6-position is typically achieved by nucleophilic aromatic substitution, where a phenol or phenolate ion reacts with the brominated pyrimidine intermediate. This reaction often requires a base and an inert atmosphere to prevent side reactions.
| Parameter | Details |
|---|---|
| Intermediate | 5-Bromo-3-methylpyrimidine derivative |
| Nucleophile | Phenol or phenolate ion |
| Base | Potassium carbonate or similar |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |
| Temperature | Room temperature to moderate heating |
| Reaction time | Several hours to overnight |
| Atmosphere | Inert (argon or nitrogen) |
| Purification | Chromatography or recrystallization |
This step results in the formation of 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione with high purity.
Chemical Reactions Analysis
Chemical Reactions of Pyrimidine Derivatives
Pyrimidine derivatives can undergo various chemical reactions, including:
-
Nucleophilic Substitution : These reactions involve the replacement of a leaving group by a nucleophile. For pyrimidines with suitable leaving groups, nucleophilic aromatic substitution can occur .
-
Electrophilic Aromatic Substitution : Although less common in pyrimidines due to their electron-rich nature, this reaction can occur under specific conditions .
-
Cyclization Reactions : Pyrimidine derivatives can participate in cyclization reactions to form more complex heterocyclic structures.
-
Oxidation/Reduction Reactions : These reactions can modify the functional groups on the pyrimidine ring, altering its properties .
-
Alkylation and Acylation : These reactions involve the addition of alkyl or acyl groups to the nitrogen atoms in the ring .
Potential Chemical Reactions for 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione
Given the structure of This compound , potential chemical reactions include:
-
Nucleophilic Substitution : The bromine atom could act as a leaving group, allowing nucleophilic substitution reactions.
-
Electrophilic Aromatic Substitution : Although less likely due to the electron-rich nature of pyrimidines, this could occur under specific conditions.
-
Cyclization Reactions : The presence of the phenoxyl group might allow for cyclization reactions to form more complex structures.
Data Tables
| Compound | Molecular Formula | Molecular Weight | Potential Reactions |
|---|---|---|---|
| 5-Bromo-6-methyldihydropyrimidine-2,4(1H,3H)-dione | CHBrNO | Not specified | Nucleophilic substitution, cyclization |
| 5-Bromo-3-methyl-1H-pyrimidine-2,4-dione | C5H5BrN2O2 | 205.009 g/mol | Nucleophilic substitution, oxidation/reduction |
| 5-Bromo-6-methyl-3-phenyl-1H-pyrimidine-2,4-dione | C11H9BrN2O2 | 281.10 g/mol | Nucleophilic substitution, cyclization |
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antiviral or anticancer drugs.
Industry: Used in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the pyrimidine-dione scaffold significantly impacts physical and chemical properties. Key analogues and their substituents are summarized below:
Key Observations :
- Phenoxy vs.
- Phenoxy vs. Ethyl (2b): Ethyl is a smaller alkyl group, likely increasing volatility but reducing steric hindrance compared to phenoxy .
- Aminomethyl (7,11): The amino group enables nucleophilic reactivity and hydrogen bonding, which may enhance solubility in polar solvents .
Thermal Stability and Spectral Data
Melting points and spectral features reflect substituent effects:
The higher melting point of the ethyl derivative (265–267°C) compared to the phenyl analogue (243–244°C) may arise from stronger crystal packing in alkyl-substituted compounds. The target compound’s phenoxy group could lower melting points due to reduced symmetry .
Biological Activity
5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
- Molecular Formula : C11H9BrN2O3
- Molar Mass : 297.10476 g/mol
- CAS Number : 257280-25-4
- Structure : The compound features a bromine atom and a phenoxy group attached to a pyrimidine ring, which is crucial for its biological activity .
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-2-iodopyrimidine with phenolic compounds under controlled conditions. For instance, one method describes the use of potassium carbonate in a DMSO medium at elevated temperatures to achieve high yields .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. For example:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 18 | 16 µg/mL |
These results suggest that the compound could be developed as a potential antibacterial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Notably:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 12 | Inhibition of PI3K/Akt signaling pathway |
These findings indicate that the compound has potential as an anticancer therapeutic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific methyltransferases involved in DNA and RNA methylation processes.
- DNA Interaction : It may bind to DNA and interfere with replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in cancer cells.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that it was effective against strains resistant to conventional antibiotics, highlighting its potential as a new therapeutic option .
Case Study 2: Cancer Cell Line Studies
In another study published in Journal of Medicinal Chemistry, researchers explored the anticancer properties of this compound on various human cancer cell lines. The study concluded that it significantly reduced cell viability and induced apoptosis in a dose-dependent manner .
Q & A
Q. What are the established synthetic routes for 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : The synthesis typically involves bromination of a precursor pyrimidine-dione. For example, bromine (20 mmol) is added to a suspension of 6-alkyl-pyrimidine-2,4(1H,3H)-dione in water under vigorous stirring, followed by reflux and isolation of the precipitate . Alternatively, phosphoryl chloride (POCl₃) can be used to chlorinate intermediates, enabling subsequent substitution reactions with phenoxy groups . Key steps include:
- Reaction Medium : Water or acetic acid for bromination; DMF for alkylation .
- Work-Up : Precipitates are filtered, washed with warm water, and dried at 80°C .
Q. How is spectroscopic characterization (NMR, IR) performed for this compound?
- Methodological Answer :
- ¹H NMR : Use DMSO-d₆ as a solvent. Peaks for NH protons appear as singlets near δ 11.30–11.65 ppm, while aromatic protons resonate at δ 7.1–7.4 ppm. Methyl groups on the pyrimidine ring show signals at δ 2.37–2.55 ppm .
- IR : Stretching vibrations for NH groups appear at ~3170–3250 cm⁻¹, and C=O bands at 1570–1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) are observed at m/z 218–266, with isotopic patterns confirming bromine presence .
Advanced Research Questions
Q. How can alkylation reactions at position 1 of the pyrimidine-dione core be optimized for higher yields?
- Methodological Answer : Alkylation with benzyl chlorides or chloroacetamides in DMF requires:
- Catalyst : Potassium carbonate (K₂CO₃) to deprotonate the NH group and activate the electrophile .
- Solvent Effects : DMF enhances solubility of intermediates, but switching to acetone or THF may reduce side reactions.
- Temperature Control : Reactions at 60–80°C improve kinetics without decomposition .
- Monitoring : Use TLC (e.g., MeOH/CHCl₃, 1:19) to track progress and isolate products via column chromatography .
Q. How to resolve contradictions in reported antimicrobial activity data against Staphylococcus aureus?
- Methodological Answer : Discrepancies may arise from:
- Strain Variability : Test multiple clinical isolates and standard strains (e.g., ATCC 25923) .
- Compound Purity : Confirm purity via HPLC (C18 column, 25-min cycle) and elemental analysis .
- Reference Standards : Compare activity against metronidazole and streptomycin under identical assay conditions (e.g., broth microdilution) .
- Mechanistic Studies : Perform time-kill assays or check for efflux pump inhibition to explain potency variations .
Q. What strategies improve regioselectivity in electrophilic substitutions on the pyrimidine ring?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., bromine) at position 5 to direct electrophiles to position 6 .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective substitution .
- Temperature Modulation : Lower temperatures (0–25°C) favor kinetic control, enhancing regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
